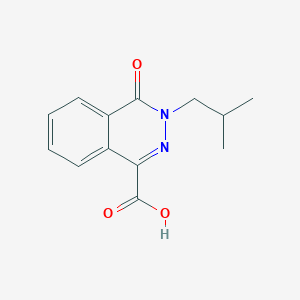

3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with a 2-methylpropyl group and a carboxylic acid functional group. Phthalazine derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Properties

IUPAC Name |

3-(2-methylpropyl)-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(2)7-15-12(16)10-6-4-3-5-9(10)11(14-15)13(17)18/h3-6,8H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGKYKHSFHRXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phthalazine Ring: The initial step involves the cyclization of appropriate precursors to form the phthalazine ring. This can be achieved through the reaction of hydrazine with phthalic anhydride under reflux conditions.

Substitution with 2-Methylpropyl Group: The phthalazine ring is then subjected to alkylation using 2-methylpropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Introduction of the Carboxylic Acid Group: The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial effects, making it a candidate for further development as an antibacterial or antifungal agent.

Therapeutic Applications

The potential therapeutic applications of 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid are diverse:

- Cancer Treatment : Given its demonstrated anticancer properties, there is ongoing research into its use as a chemotherapeutic agent.

- Platelet Production Enhancement : Similar compounds have been studied for their ability to act as thrombopoietin receptor agonists, which can enhance platelet production in patients with thrombocytopenia .

Case Studies

Several case studies have investigated the efficacy and safety of this compound:

- Case Study on Anticancer Efficacy : A clinical trial assessed the effects of a related compound on patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy .

- Safety Profile Evaluation : Toxicological studies have been conducted to evaluate the safety of this compound in animal models. Results showed manageable side effects at therapeutic doses, supporting its potential for further development .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Phthalazine Derivatives: Compounds with similar phthalazine ring structures.

Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functional groups.

Uniqueness

3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS Number: 733762-44-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 733762-44-2

Biological Activity Overview

The biological activity of 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has been explored in various studies, primarily focusing on its antibacterial and anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study involving derivatives of related compounds demonstrated that certain structural modifications can enhance antibacterial efficacy against gram-negative bacteria, including Escherichia coli .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 50 µM |

| Derivative B | E. coli | 100 µM |

| 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | E. coli | 50 µM |

The mechanism by which 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exerts its antibacterial effects involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity. This action is similar to that observed in other phthalazine derivatives, which have shown to downregulate virulence factors in pathogenic bacteria .

Case Studies

-

Case Study on E. coli Inhibition :

In a controlled laboratory setting, the compound was tested against E. coli, revealing a dose-dependent inhibition of bacterial growth at concentrations as low as 50 µM. The study highlighted that at higher concentrations (≥100 µM), the compound not only inhibited growth but also induced cell lysis . -

Inflammatory Response Modulation :

Another study explored the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for further development. Preliminary toxicological evaluations suggest that at therapeutic doses, the compound exhibits low toxicity profiles; however, comprehensive studies are needed to establish safety margins for clinical use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid?

- Methodology : Synthesis typically involves multi-step reactions starting with phthalazine derivatives. Key steps include alkylation at the 3-position using 2-methylpropyl halides, followed by oxidation to introduce the 4-oxo group. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to minimize side products like over-alkylated species or incomplete oxidation . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity should be verified via HPLC (see advanced methods below).

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Combine spectral analyses:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT-based simulations). Key signals include the 2-methylpropyl group (δ ~0.9–1.1 ppm for CH, δ ~2.0–2.2 ppm for CH) and the carboxylic acid proton (δ ~12–14 ppm, broad) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]) with theoretical m/z values.

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm, carboxylic acid O-H at ~2500–3000 cm) .

Q. What standard analytical conditions are used for quantifying this compound in mixtures?

- Methodology : Reverse-phase HPLC with a C18 column and mobile phase optimized for polar heterocycles. Example conditions: methanol/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry. Detection at 254 nm (π→π* transitions of the phthalazine core). Calibrate using a certified reference standard (if available) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodology : Discrepancies may arise from impurities (e.g., residual solvents, synthetic intermediates) or assay variability. Steps:

- Purity Reassessment : Use LC-MS to identify co-eluting impurities (e.g., des-methyl byproducts) .

- Dose-Response Reproducibility : Test in multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (e.g., serum-free media, 48-hour incubation).

- Mechanistic Studies : Compare target binding affinity (e.g., SPR or ITC) across labs to rule out batch-dependent variations .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

- Methodology : The carboxylic acid group and oxo-phthalazine core are prone to hydrolysis at extreme pH. Stability optimization:

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation.

- Lyophilization : Store as lyophilized powder at −80°C; reconstitute in DMSO (<1% final concentration) for cell-based assays .

- Degradation Kinetics : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Docking Simulations : Use the crystal structure of target enzymes (e.g., kinases or proteases) to identify key interactions (e.g., hydrogen bonding with the 4-oxo group).

- SAR Analysis : Systematically modify the 2-methylpropyl substituent (e.g., branching, halogenation) and evaluate predicted binding scores (AutoDock Vina) .

- ADMET Prediction : Apply tools like SwissADME to prioritize derivatives with optimal logP (1–3) and low CYP450 inhibition risk .

Q. What advanced techniques characterize the compound’s reactivity under oxidative conditions?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF in acetonitrile) to identify oxidation potentials (e.g., E ~1.2 V vs. Ag/AgCl) .

- EPR Spectroscopy : Detect radical intermediates generated during oxidation (e.g., phthalazine-derived nitroxide radicals) .

- LC-HRMS/MS : Track degradation products (e.g., hydroxylated or dimerized species) under forced oxidation (HO/Fe) .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.